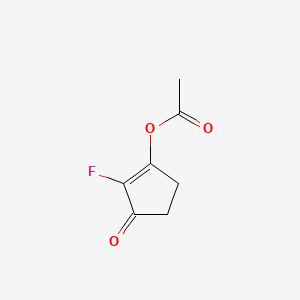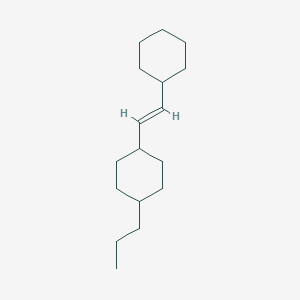
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one is an organic compound with a complex structure that includes a hydroxymethyl group, a propan-2-yloxy group, and a cyclohex-2-en-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-hydroxymethylfurfural with propan-2-ol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or other strong acids, is common to drive the reaction to completion. The process may also include purification steps, such as distillation or crystallization, to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxymethyl and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of biodegradable materials and as a building block for advanced materials
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The propan-2-yloxy group may enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)furfural (CMF)
- 5-(Bromomethyl)furfural (BMF)
- 5-(Ethoxymethyl)furfural (EMF)
- 2,5-Diformylfuran (DFF)
- 5-Methylfurfural (5MF)
Uniqueness
5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one is unique due to its specific functional groups and structural features. The presence of both hydroxymethyl and propan-2-yloxy groups provides distinct reactivity and potential for diverse applications compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-7(2)13-10-4-8(6-11)3-9(12)5-10/h5,7-8,11H,3-4,6H2,1-2H3 |
Clave InChI |
RNKBASBHSMGDSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=O)CC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


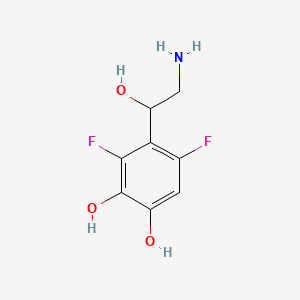
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)


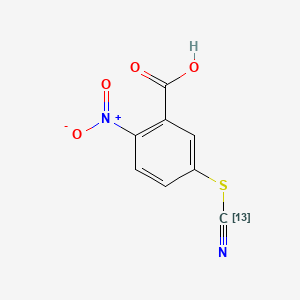
![methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
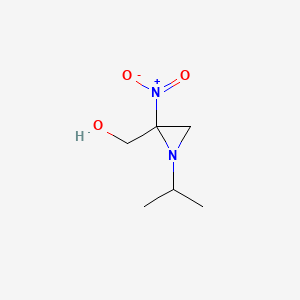



![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
